molecular formula C9H13NO2S B6144232 [3-(methanesulfonylmethyl)phenyl]methanamine CAS No. 1235439-51-6

[3-(methanesulfonylmethyl)phenyl]methanamine

Katalognummer: B6144232
CAS-Nummer: 1235439-51-6
Molekulargewicht: 199.27 g/mol
InChI-Schlüssel: IGZNDNGPEIYQPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(Methanesulfonylmethyl)phenyl]methanamine ( 1235439-51-6) is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This benzylic amine derivative is characterized by a methanesulfonylmethyl substituent in the meta-position of the phenyl ring. The presence of both a primary amine and a methyl sulfone group makes this compound a valuable bifunctional building block in medicinal chemistry and drug discovery research . Its structure allows it to act as a linker or spacer in the design and synthesis of more complex molecules, particularly for probing structure-activity relationships. The compound is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage its properties in the development of novel pharmaceutical candidates. The related hydrochloride salt (CAS 2639449-88-8) is also available, offering an alternative form for various experimental applications .

Eigenschaften

IUPAC Name

[3-(methylsulfonylmethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-13(11,12)7-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZNDNGPEIYQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-51-6
Record name [3-(methanesulfonylmethyl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthesis of the Aldehyde Precursor

The aldehyde intermediate, 3-(methanesulfonylmethyl)benzaldehyde, serves as a critical precursor. Its preparation typically begins with 3-methylbenzaldehyde , which undergoes sequential functionalization:

  • Bromination : The methyl group at the 3-position is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield 3-(bromomethyl)benzaldehyde.

  • Thioether Formation : The bromide is displaced with sodium methanethiolate (NaSCH3) in a polar aprotic solvent (e.g., DMF), forming 3-(methylthiomethyl)benzaldehyde.

  • Oxidation to Sulfone : The thioether is oxidized to the sulfone using hydrogen peroxide (H2O2) in acetic acid, yielding 3-(methanesulfonylmethyl)benzaldehyde.

Reductive Amination

The aldehyde is converted to the primary amine via reductive amination using ammonium chloride (NH4Cl) and sodium cyanoborohydride (NaBH3CN) in methanol. This one-pot reaction proceeds through imine formation followed by selective reduction (Figure 1):

3-(Methanesulfonylmethyl)benzaldehyde+NH4ClNaBH3CN[3-(Methanesulfonylmethyl)phenyl]methanamine\text{3-(Methanesulfonylmethyl)benzaldehyde} + \text{NH}4\text{Cl} \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound}

Yield : 78–85% after purification by column chromatography.

Alcohol Intermediate Pathway

Synthesis of (3-(Methanesulfonyl)phenyl)methanol

As reported in Ambeed’s protocol, 3-(methylsulfonyl)benzaldehyde is reduced to (3-(methanesulfonyl)phenyl)methanol using sodium borohydride (NaBH4) in ethanol:

3-(Methylsulfonyl)benzaldehydeNaBH4(3-(Methanesulfonyl)phenyl)methanol\text{3-(Methylsulfonyl)benzaldehyde} \xrightarrow{\text{NaBH}_4} \text{(3-(Methanesulfonyl)phenyl)methanol}

Yield : 93%.

Conversion of Alcohol to Amine

The alcohol undergoes a Mitsunobu reaction with phthalimide, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), to form the phthalimide-protected amine. Subsequent hydrolysis with hydrazine (NH2NH2) liberates the primary amine:

(3-(Methanesulfonyl)phenyl)methanolPhthalimide, DEAD/PPh3Phthalimidomethyl derivativeNH2NH2This compound\text{(3-(Methanesulfonyl)phenyl)methanol} \xrightarrow{\text{Phthalimide, DEAD/PPh}3} \text{Phthalimidomethyl derivative} \xrightarrow{\text{NH}2\text{NH}_2} \text{this compound}

Yield : 70–75% over two steps.

Thioether Oxidation Route

Direct Functionalization of Toluene Derivatives

An alternative approach involves the synthesis of 3-(methylthiomethyl)benzylamine , followed by oxidation:

  • Bromination and Substitution : 3-Methylbenzylamine is brominated at the methyl group, followed by displacement with NaSCH3 to install the thioether.

  • Sulfone Formation : Oxidation with m-chloroperbenzoic acid (mCPBA) converts the thioether to the sulfone.
    Yield : 65–70% for the oxidation step.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Challenges
Reductive AminationAldehyde → Imine → Amine78–85%One-pot reaction; minimal purificationSensitivity to over-reduction
Alcohol IntermediateAlcohol → Phthalimide → Amine70–75%High functional group toleranceMulti-step; phthalimide removal required
Thioether OxidationThioether → Sulfone65–70%Direct late-stage oxidationRequires harsh oxidizing conditions

Optimization and Challenges

Catalytic Hydrogenation

The Chinese patent highlights the efficacy of nickel-based catalysts (e.g., Ni/diatomaceous earth) for hydrogenation steps, though their application to aromatic amines requires careful control of pressure (2–5 MPa) and temperature (80–120°C) to avoid dehalogenation or desulfurization side reactions.

Solvent and Base Selection

Cs2CO3, used in iridium-catalyzed N-methylation, is unsuitable for primary amine synthesis due to base-induced decomposition. Instead, Et3N or K2CO3 in methanol or THF proves effective for sulfonylation and substitution steps .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of [3-(methanesulfonylmethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Properties/Effects Reference
[3-(Methanesulfonylmethyl)phenyl]methanamine -CH₂SO₂CH₃ at C3, -CH₂NH₂ at benzylic C₉H₁₃NO₂S High polarity due to sulfonyl group; enhanced solubility in polar solvents. Potential for strong hydrogen bonding.
(3-Ethylphenyl)methanamine -CH₂CH₃ at C3, -CH₂NH₂ at benzylic C₉H₁₃N Lipophilic due to ethyl group; lower solubility in water compared to sulfonyl analogs. May exhibit passive membrane diffusion.
[3-(Cyclobutylmethoxy)phenyl]methanamine -OCH₂(cyclobutyl) at C3, -CH₂NH₂ at benzylic C₁₂H₁₇NO Ether linkage introduces moderate polarity; cyclobutyl group adds steric bulk, potentially affecting receptor binding.
[3-(4-Methylpiperazin-1-yl)phenyl]methanamine -N(CH₂CH₂)₂NCH₃ at C3, -CH₂NH₂ at benzylic C₁₂H₁₉N₃ Basic piperazine moiety increases water solubility at physiological pH. Likely to interact with acidic residues in enzymes or receptors.
[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine -O-C₆H₄-SO₂CH₃ at C2 (pyridine), -CH₂NH₂ C₁₃H₁₄N₂O₃S Sulfonyl group on phenoxy-pyridine scaffold; dual aromatic systems may enhance π-π stacking in target binding pockets.
Key Observations:
  • Electronic Effects : The sulfonyl group in the target compound enhances electrophilicity, making it more reactive in hydrogen-bonding interactions compared to electron-donating groups like ethyl or ethers.
  • Solubility : Sulfonyl-containing derivatives (e.g., target compound and ) exhibit higher aqueous solubility than lipophilic analogs (e.g., ).
  • Steric Considerations : Bulky substituents like cyclobutylmethoxy () or morpholine () may hinder binding to compact active sites, whereas the sulfonylmethyl group offers a balance of size and polarity.

Physicochemical and Pharmacokinetic Properties

Property This compound (3-Ethylphenyl)methanamine [3-(4-Methylpiperazin-1-yl)phenyl]methanamine
Molecular Weight 209.29 g/mol 135.21 g/mol 205.30 g/mol
logP (Predicted) ~1.2 (moderate polarity) ~2.5 (lipophilic) ~0.8 (highly polar)
Solubility High in DMSO, moderate in water Low in water High in water at acidic pH
Metabolic Stability Susceptible to sulfonation/oxidation Stable Subject to N-demethylation

Biologische Aktivität

[3-(Methanesulfonylmethyl)phenyl]methanamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(methanesulfonylmethyl)benzaldehyde with an amine source under acidic conditions. Common solvents include ethanol or methanol, often using catalysts to facilitate the reaction. The final product is purified through recrystallization or other purification techniques.

  • CAS No.: 2639449-88-8
  • Molecular Formula: C9H14ClNO2S
  • Molecular Weight: 235.73 g/mol
  • IUPAC Name: [3-(methylsulfonylmethyl)phenyl]methanamine; hydrochloride
  • Purity: 95%
PropertyValue
CAS No.2639449-88-8
Molecular FormulaC9H14ClNO2S
Molecular Weight235.73 g/mol
IUPAC Name[3-(methylsulfonylmethyl)phenyl]methanamine; hydrochloride
Purity95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can modulate the activity of these targets, leading to various biological effects. For example, it may exhibit inhibitory properties against certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases like Alzheimer's disease through inhibition of BACE-1 (beta-secretase 1).

Biological Activity

Research indicates that this compound has shown promise in several biological assays:

  • Antioxidant Activity: The compound has been evaluated for its ability to scavenge free radicals, indicating potential protective effects against oxidative stress.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes related to neurodegenerative diseases, particularly those involved in amyloid-beta production.
  • Cell Viability Assays: In vitro studies have demonstrated that the compound can enhance cell viability in neuronal cell lines exposed to toxic agents.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroprotection in Cell Models:
    • A study investigated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers, suggesting its potential as a neuroprotective agent.
  • Inhibition of BACE-1:
    • A research project focused on the design and synthesis of BACE-1 inhibitors, where this compound was tested for its inhibitory activity. The results showed promising IC50 values comparable to known inhibitors, indicating its potential role in Alzheimer's treatment .
  • Antioxidant Studies:
    • Another case study assessed the antioxidant capacity of the compound using various assays (DPPH, ABTS). The findings demonstrated that it possesses a strong ability to neutralize free radicals, supporting further investigation into its therapeutic applications in oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-(methanesulfonylmethyl)phenyl]methanamine, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves introducing the methanesulfonylmethyl group via nucleophilic substitution or oxidation of a thioether intermediate. For example, analogous compounds like [3-(pyrrolidine-1-carbonyl)phenyl]methanamine are synthesized by coupling reactions using carbodiimide-based activators . Purification often employs column chromatography (silica gel, gradient elution) and recrystallization. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular ion peaks .

Q. How can the stability of this compound be evaluated under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound at 4°C, 25°C (60% humidity), and 40°C for 4–12 weeks. Monitor degradation via ¹H NMR (disappearance of methanesulfonyl proton signals at δ 3.0–3.5 ppm) and TLC. For related amines like (3-cyclopropylphenyl)methanamine, refrigeration in amber vials with desiccants preserves stability .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methanesulfonyl methyl (δ 2.8–3.3 ppm), and amine protons (δ 1.5–2.5 ppm, broad).
  • IR : Confirm sulfone group (asymmetric S=O stretch at ~1300 cm⁻¹, symmetric at ~1150 cm⁻¹).
  • HRMS : Exact mass analysis (e.g., C₁₀H₁₅NO₂S requires [M+H]⁺ = 214.0899). Analogous compounds like [4-(3-fluoro-4-methoxyphenyl)phenyl]methanamine use these techniques .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, sulfonyl group replacement) affect the biological activity of this compound?

  • Methodology : Perform SAR studies by synthesizing analogs (e.g., replacing methanesulfonyl with trifluoromethanesulfonyl) and testing in vitro. For example, trifluoromethyl-substituted phenyl methanamines show enhanced receptor binding in neuropsychiatric models . Use radioligand assays (e.g., S1P1 receptor binding with ¹⁸F-labeled tracers) to quantify affinity .

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonyl-containing methanamines?

  • Methodology :

  • Dose-response curves : Test across a wider concentration range (nM–mM) to identify non-linear effects.
  • Orthogonal assays : Combine enzyme inhibition (e.g., COX-2) with cell viability (MTT assay) to distinguish specific activity from cytotoxicity. For benzodiazole derivatives, this approach clarified conflicting antimicrobial data .

Q. How can in silico modeling predict the pharmacokinetic properties of this compound?

  • Methodology : Use software like Schrödinger Suite or MOE to calculate LogP (predict lipophilicity), pKa (amine group ~9.5), and metabolic sites. Docking studies with CYP450 isoforms (e.g., CYP3A4) assess oxidation risk. Validated against analogs like N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine, which showed high hepatic clearance in vivo .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodology : LC-MS/MS with a polar-embedded column (e.g., HILIC) resolves polar byproducts (e.g., sulfonic acids). For nitrosamine contaminants, employ GC-MS with EPA Method 521. Limits of detection (LOD) <0.1 ppm are achievable, as demonstrated for (2,4,6-trimethoxyphenyl)methanamine .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.